CP-690550A

Beschreibung

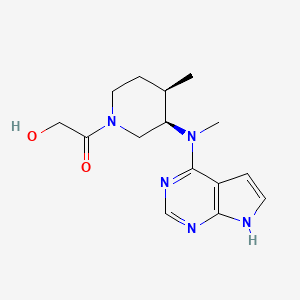

Structure

3D Structure

Eigenschaften

CAS-Nummer |

1243290-37-0 |

|---|---|

Molekularformel |

C15H21N5O2 |

Molekulargewicht |

303.36 g/mol |

IUPAC-Name |

2-hydroxy-1-[(3R,4R)-4-methyl-3-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]piperidin-1-yl]ethanone |

InChI |

InChI=1S/C15H21N5O2/c1-10-4-6-20(13(22)8-21)7-12(10)19(2)15-11-3-5-16-14(11)17-9-18-15/h3,5,9-10,12,21H,4,6-8H2,1-2H3,(H,16,17,18)/t10-,12+/m1/s1 |

InChI-Schlüssel |

CCOHWQFOFWCBMH-PWSUYJOCSA-N |

Isomerische SMILES |

C[C@@H]1CCN(C[C@@H]1N(C)C2=NC=NC3=C2C=CN3)C(=O)CO |

Kanonische SMILES |

CC1CCN(CC1N(C)C2=NC=NC3=C2C=CN3)C(=O)CO |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

CP-690550A; CP-690,550A; CP 690550A; CP690550A; Tofacitinib metabolite M2; UNII-Q7ZOK859UK. |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Discovery and Synthesis of CP-690550 (Tofacitinib): A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

CP-690550, commercially known as Tofacitinib (Xeljanz®), is a potent inhibitor of Janus kinases (JAKs) that has emerged as a significant therapeutic agent in the management of autoimmune diseases, including rheumatoid arthritis and psoriatic arthritis. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of CP-690550. It details the initial high-throughput screening efforts that led to the identification of a promising pyrrolo[2,3-d]pyrimidine scaffold, the subsequent structure-activity relationship (SAR) studies that optimized its potency and selectivity, and the key in vitro and in vivo assays that established its pharmacological profile. Detailed synthetic routes to CP-690550 and its key intermediates are presented, along with protocols for essential biological assays.

Discovery of CP-690550

The discovery of CP-690550 originated from a strategic effort at Pfizer to identify small molecule inhibitors of Janus kinase 3 (JAK3) as a novel therapeutic approach for immunosuppression. The rationale was based on the restricted expression of JAK3 in hematopoietic cells and its crucial role in signaling pathways of several cytokines vital for lymphocyte activation, proliferation, and function.

The process began with a high-throughput screening of the Pfizer compound library against the catalytic domain of JAK3. This extensive search identified a pyrrolopyrimidine-based series of inhibitors, with CP-352,664 emerging as a key lead compound. Subsequent medicinal chemistry efforts focused on optimizing this scaffold to enhance potency against JAK3 and selectivity over other JAK isoforms. This optimization process, guided by structure-activity relationship (SAR) studies, ultimately led to the identification of CP-690550.

Mechanism of Action: The JAK-STAT Signaling Pathway

CP-690550 exerts its therapeutic effects by inhibiting the Janus kinase (JAK) family of enzymes, which are critical components of the JAK-STAT signaling pathway. This pathway is a primary mechanism for transducing signals from a wide array of cytokines and growth factors, thereby regulating cellular processes such as hematopoiesis, immune cell function, and inflammation.

The JAK-STAT pathway is initiated when a cytokine binds to its specific receptor on the cell surface. This binding event brings two receptor-associated JAKs into close proximity, leading to their autophosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the cytokine receptor. These phosphorylated tyrosines serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment, STATs are themselves phosphorylated by the JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammatory and immune responses.

CP-690550, by binding to the ATP-binding site of JAKs, prevents their phosphorylation and subsequent activation, thereby blocking the entire downstream signaling cascade. This inhibition of the JAK-STAT pathway leads to a reduction in the production of pro-inflammatory cytokines and modulates the activity of various immune cells.

Figure 1. The JAK-STAT signaling pathway and the inhibitory action of CP-690550.

Quantitative Data: In Vitro Inhibitory Activity

The inhibitory potency of CP-690550 against various Janus kinases was determined through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| Kinase | IC50 (nM) | Reference(s) |

| JAK1 | 112 | |

| JAK2 | 20 | |

| JAK3 | 1 |

Synthesis of CP-690550

The synthesis of CP-690550 involves the coupling of two key intermediates: 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and (3R,4R)-N,4-dimethyl-1-(phenylmethyl)piperidin-3-amine. Several synthetic routes have been reported, and a representative pathway is outlined below.

Synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine

One common route to this intermediate begins with the reaction of ethyl cyanoacetate and thiourea in the presence of sodium ethoxide to form 2-mercapto-4-amino-6-hydroxypyrimidine.[1] This is followed by desulfurization with Raney nickel to yield 4-amino-6-hydroxypyrimidine.[1] The pyrrole ring is then constructed by reacting with 2-chloroacetaldehyde to give 4-hydroxypyrrolo[2,3-d]pyrimidine.[1] Finally, chlorination with phosphorus oxychloride affords the desired 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.[1]

Synthesis of (3R,4R)-N,4-dimethyl-1-(phenylmethyl)piperidin-3-amine

The synthesis of this chiral amine intermediate can be achieved through various methods. One approach starts with the reduction of 1-benzyl-3-methylamino-4-methyl-pyridinium bromide with sodium borohydride to yield (3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine.[2]

Final Assembly of CP-690550

The final step in the synthesis of CP-690550 is the nucleophilic aromatic substitution reaction between 4-chloro-7H-pyrrolo[2,3-d]pyrimidine and (3R,4R)-N,4-dimethyl-1-(phenylmethyl)piperidin-3-amine. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent. The resulting intermediate is then debenzylated, commonly via catalytic hydrogenation, and subsequently acylated with a cyanoacetic acid derivative to yield CP-690550.

Figure 2. A representative synthetic workflow for CP-690550.

Experimental Protocols

Janus Kinase (JAK) Inhibitory Activity Assay

This protocol describes a method to determine the in vitro inhibitory activity of CP-690550 against JAK enzymes using a luminescence-based kinase assay.

Materials:

-

Recombinant human JAK1, JAK2, and JAK3 enzymes

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Poly(Glu, Tyr) 4:1 as substrate

-

ATP

-

CP-690550 (or other test compounds)

-

Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

White, opaque 96-well plates

Procedure:

-

Prepare serial dilutions of CP-690550 in kinase buffer.

-

In a 96-well plate, add the test compound dilutions.

-

Add the JAK enzyme and substrate solution to each well.

-

Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25 µL.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce light.

-

Incubate at room temperature for 30-60 minutes.

-

Measure the luminescence using a plate-reading luminometer.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

IL-2 Dependent T-Cell Blast Proliferation Assay

This assay measures the ability of CP-690550 to inhibit the proliferation of human T-cell blasts stimulated with Interleukin-2 (IL-2), a process dependent on JAK3 signaling.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Phytohemagglutinin (PHA)

-

Recombinant human IL-2

-

CP-690550 (or other test compounds)

-

Complete RPMI-1640 medium (supplemented with fetal bovine serum, L-glutamine, and antibiotics)

-

[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., WST-1 or CFSE)

-

96-well cell culture plates

Procedure:

-

Isolate PBMCs from healthy human donor blood using density gradient centrifugation.

-

Culture the PBMCs in complete RPMI-1640 medium with PHA for 2-3 days to generate T-cell blasts.

-

Wash the T-cell blasts and resuspend them in fresh medium.

-

Plate the T-cell blasts in a 96-well plate.

-

Add serial dilutions of CP-690550 to the wells.

-

Stimulate the cells with a suboptimal concentration of IL-2.

-

Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

For the final 18 hours of incubation, add [³H]-thymidine to each well.

-

Harvest the cells onto filter mats and measure the incorporation of [³H]-thymidine using a scintillation counter.

-

Alternatively, for non-radioactive methods, add the WST-1 reagent or stain with CFSE and analyze by spectrophotometry or flow cytometry, respectively.

-

Calculate the percent inhibition of proliferation for each compound concentration and determine the IC50 value.

Conclusion

The discovery and development of CP-690550 represents a landmark achievement in the field of targeted therapy for autoimmune diseases. Through a systematic drug discovery process, a highly potent and selective inhibitor of the JAK-STAT pathway was identified and successfully brought to the clinic. The synthesis of this complex molecule has been optimized to allow for its large-scale production. The detailed understanding of its mechanism of action and the availability of robust in vitro assays have been instrumental in its clinical development and continue to be valuable tools for the discovery of next-generation JAK inhibitors. This technical guide provides a foundational resource for researchers and professionals in the field of drug discovery and development.

References

The Core Mechanism of CP-690550 (Tofacitinib) in T Cell Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-690550, also known as tofacitinib, is a potent inhibitor of the Janus kinase (JAK) family of enzymes, which plays a pivotal role in the signaling pathways of numerous cytokines crucial for T cell function. This technical guide provides an in-depth exploration of the mechanism of action of CP-690550 in T cells. By competitively inhibiting ATP binding to the catalytic site of JAKs, particularly JAK1 and JAK3, tofacitinib effectively disrupts the downstream phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This blockade of the JAK-STAT pathway leads to a profound modulation of T cell activation, proliferation, differentiation, and effector functions. This guide will detail the specific molecular interactions, summarize key quantitative data from preclinical and clinical studies, outline relevant experimental protocols, and provide visual representations of the signaling cascades and experimental workflows.

Introduction to T Cell Signaling and the Role of the JAK-STAT Pathway

T lymphocytes are central players in the adaptive immune system, orchestrating immune responses to pathogens and tumors. The activation and function of T cells are tightly regulated by a complex network of signaling pathways initiated by cytokine binding to their cognate receptors on the T cell surface. Many of these cytokine receptors lack intrinsic kinase activity and rely on the associated Janus kinases (JAKs) to initiate intracellular signaling cascades.

The JAK family comprises four members: JAK1, JAK2, JAK3, and TYK2. Upon cytokine binding, the receptor chains dimerize, bringing the associated JAKs into close proximity, leading to their trans-phosphorylation and activation. Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the cytokine receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and modulation of target gene expression. This JAK-STAT pathway is critical for the differentiation of naïve T cells into distinct effector subsets, including Th1, Th2, and Th17 cells, as well as for the function of regulatory T cells (Tregs).

CP-690550: A Targeted Inhibitor of the JAK-STAT Pathway

CP-690550 (tofacitinib) is an orally available, small molecule inhibitor that selectively targets the JAK family of tyrosine kinases. It exhibits functional selectivity, with potent inhibition of JAK1 and JAK3, and to a lesser extent, JAK2.[1][2] This inhibition profile is key to its mechanism of action in T cells, as JAK1 and JAK3 are critically involved in signaling downstream of common gamma chain (γc) cytokines, such as IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, which are essential for T cell development, survival, and proliferation.[3]

By blocking the ATP-binding site of JAKs, tofacitinib prevents the phosphorylation and activation of STATs, thereby interrupting the downstream signaling cascade.[2] This leads to a reduction in the production of pro-inflammatory cytokines and a modulation of T cell-mediated immune responses.

Effects of CP-690550 on T Cell Function

Inhibition of T Cell Activation and Proliferation

CP-690550 has been shown to significantly impair T cell activation and proliferation. In vitro studies have demonstrated that tofacitinib reduces the expression of activation markers such as CD25 and the proliferation antigen Ki-67 in both CD4+ and CD8+ T cells upon T-cell receptor (TCR) engagement.[4][5] This effect is dose-dependent. For instance, in one study, tofacitinib markedly reduced the proliferation of lymphocytes from healthy donors stimulated with PHA in vitro, an effect that was reversible upon drug removal.[6] Another study on CD4+ T cells from rheumatoid arthritis (RA) patients showed a significant reduction in in vitro proliferation after 12 months of treatment.[7]

Modulation of T Helper Cell Differentiation

The differentiation of naïve CD4+ T cells into specific effector subsets is a cytokine-driven process heavily reliant on the JAK-STAT pathway. CP-690550 exerts a profound influence on this process.

-

Th1 Differentiation: Tofacitinib inhibits the differentiation of Th1 cells by preventing the activation of STAT1 and the subsequent induction of the master transcription factor T-bet.[1][8] This leads to a suppressed production of IFN-γ, the signature cytokine of Th1 cells.[4][9]

-

Th2 Differentiation: The drug also interferes with IL-4-dependent Th2 cell differentiation.[1][8]

-

Th17 Differentiation: CP-690550 has a complex effect on Th17 cells. It can interfere with Th17 cell differentiation and block the expression of the IL-23 receptor and the production of Th17-associated cytokines like IL-17A, IL-17F, and IL-22 when naïve T cells are stimulated with IL-6 and IL-23.[1][8] However, in the presence of TGF-β, tofacitinib has been reported to enhance the production of IL-17A.[1][8]

Impact on Cytokine Production

A primary consequence of JAK-STAT pathway inhibition by CP-690550 is the reduced production of a wide array of cytokines by T cells. In activated human CD4+ T cells, tofacitinib almost completely inhibits the production of IL-4, IL-17, IL-22, and IFN-γ, while having only marginal effects on IL-2 production.[10] This broad suppression of pro-inflammatory cytokine production is a key contributor to its therapeutic efficacy in autoimmune diseases.

Effects on Senescent T Cells

Interestingly, treatment with tofacitinib has been associated with an accumulation of senescent memory CD4+ and CD8+ T cells in the peripheral blood of rheumatoid arthritis patients.[4][5] In vitro studies have confirmed that tofacitinib can trigger senescence pathways in T cells upon TCR engagement.[4][5] This induction of immunosenescence, coupled with the inhibition of effector functions, may represent a dual mechanism contributing to its clinical success.[4][5]

Quantitative Data Summary

The following tables summarize key quantitative data on the effects of CP-690550 on various T cell parameters.

Table 1: In Vitro Inhibitory Activity of Tofacitinib on JAK Kinases

| JAK Combination | IC50 (nM) |

| JAK1/JAK2 | 406 |

| JAK1/JAK3 | 56 |

| JAK2/JAK2 | 1377 |

Data from reference[2]

Table 2: Effect of Tofacitinib on T Cell Proliferation and Activation

| Cell Type | Stimulus | Tofacitinib Concentration | Effect | Reference |

| Human CD4+ T cells | anti-CD3/CD28 | 1 µM | Significantly reduced frequency of CD25+, Ki-67+, and T-bet+ cells | [4] |

| Human PBMCs | PHA | 100 nM | Markedly reduced proliferation | [6] |

| CD4+ T cells from RA patients | anti-CD3/CD28 | In vivo treatment | Significant reduction in in vitro proliferation after 12 months | [7] |

Table 3: Effect of Tofacitinib on Cytokine Production by Human CD4+ T Cells

| Cytokine | Inhibition by Tofacitinib | Reference |

| IL-4 | Almost complete | [10] |

| IL-17 | Almost complete | [10] |

| IL-22 | Almost complete | [10] |

| IFN-γ | Almost complete | [10] |

| IL-2 | Marginal | [10] |

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanism of action of CP-690550 in T cells.

In Vitro T Cell Culture and Stimulation

Objective: To assess the effect of tofacitinib on T cell activation, proliferation, and differentiation in vitro.

Protocol:

-

Isolation of T Cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors or patients by Ficoll-Paque density gradient centrifugation. Naïve or memory CD4+ and CD8+ T cell subsets are then purified using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

-

Cell Culture: Purified T cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

-

Tofacitinib Treatment: Tofacitinib (CP-690550) is dissolved in a suitable solvent (e.g., DMSO) and added to the cell cultures at various concentrations. A vehicle control (DMSO alone) is included in all experiments.

-

T Cell Stimulation: T cells are stimulated with plate-bound anti-CD3 and soluble anti-CD28 antibodies to mimic TCR engagement. For Th cell differentiation, specific cytokine cocktails are added to the culture medium (e.g., IL-12 for Th1, IL-4 for Th2, and a combination of IL-6, IL-23, and/or TGF-β for Th17).

-

Analysis: After a defined incubation period (e.g., 3-5 days), cells are harvested for analysis.

-

Proliferation: Assessed by CFSE dilution assay or Ki-67 staining using flow cytometry.

-

Activation Markers: Expression of surface markers like CD25 and CD69 is measured by flow cytometry.

-

Cytokine Production: Intracellular cytokine staining followed by flow cytometry or measurement of secreted cytokines in the culture supernatant by ELISA or multiplex bead array.

-

Transcription Factor Expression: Intracellular staining for key transcription factors (e.g., T-bet, GATA3, RORγt) is performed and analyzed by flow cytometry.

-

Western Blotting for Phosphorylated STAT Proteins

Objective: To determine the effect of tofacitinib on the phosphorylation of STAT proteins downstream of cytokine signaling.

Protocol:

-

Cell Culture and Treatment: T cells are cultured and pre-incubated with tofacitinib as described above.

-

Cytokine Stimulation: Cells are stimulated with a specific cytokine (e.g., IL-2, IL-6) for a short period (e.g., 15-30 minutes) to induce STAT phosphorylation.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of STAT proteins (e.g., anti-phospho-STAT1, anti-phospho-STAT3, anti-phospho-STAT5). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The membrane is then stripped and re-probed with antibodies against total STAT proteins to confirm equal loading.

Visualizing the Mechanism of Action

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: The JAK-STAT signaling pathway and the inhibitory action of CP-690550 (Tofacitinib).

Caption: Inhibition of Th1 and Th17 differentiation by CP-690550 (Tofacitinib).

Caption: Experimental workflow for assessing the effect of Tofacitinib on T cell proliferation.

Conclusion

CP-690550 (tofacitinib) represents a significant advancement in the targeted therapy of T cell-mediated autoimmune diseases. Its core mechanism of action lies in the potent and selective inhibition of the JAK-STAT signaling pathway, particularly through the blockade of JAK1 and JAK3. This leads to a comprehensive modulation of T cell biology, including the suppression of activation, proliferation, differentiation into pro-inflammatory subsets, and the production of key inflammatory cytokines. The induction of T cell senescence may also contribute to its therapeutic effects. A thorough understanding of these intricate molecular and cellular mechanisms is paramount for the continued development and optimal clinical application of tofacitinib and other next-generation JAK inhibitors. This guide provides a foundational resource for researchers and clinicians working to unravel the complexities of T cell immunology and develop novel therapeutic strategies.

References

- 1. Modulation of Innate and Adaptive Immune Responses by Tofacitinib (CP-690,550) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ptmasterguide.com [ptmasterguide.com]

- 3. CP-690,550, a therapeutic agent, inhibits cytokine-mediated Jak3 activation and proliferation of T cells from patients with ATL and HAM/TSP - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tofacitinib treatment of Rheumatoid Arthritis: increases senescent T cell frequency in patients and limits T cell function in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tofacitinib treatment of rheumatoid arthritis increases senescent T cell frequency in patients and limits T cell function in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. clinexprheumatol.org [clinexprheumatol.org]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. JAK inhibition and modulation of T cell function [jstage.jst.go.jp]

- 10. Inhibitory effects of the JAK inhibitor CP690,550 on human CD4(+) T lymphocyte cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]

Tofacitinib's Selectivity for JAK1/JAK3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the selectivity of Tofacitinib for Janus Kinase 1 (JAK1) and Janus Kinase 3 (JAK3). Tofacitinib, a pivotal small molecule inhibitor in the treatment of autoimmune diseases, exhibits a distinct inhibitory profile across the JAK family, which is critical to its therapeutic efficacy and safety profile. This document provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying molecular interactions that define its selectivity.

Mechanism of Action: An ATP-Competitive Inhibitor

Tofacitinib functions as a reversible, ATP-competitive inhibitor of the Janus kinase family of non-receptor tyrosine kinases, which includes JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[1][2] These enzymes are integral components of the JAK-STAT signaling pathway, a critical cascade for transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, thereby regulating gene transcription involved in immunity, inflammation, and hematopoiesis.[3][4] Tofacitinib binds to the ATP-binding site within the catalytic cleft of the kinase domain of JAKs, preventing the phosphorylation and activation of the kinase.[1] This, in turn, blocks the subsequent phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1] The activated STATs would otherwise dimerize and translocate to the nucleus to modulate the expression of inflammatory cytokine genes.[5][6]

Quantitative Analysis of Tofacitinib's JAK Inhibition

The selectivity of Tofacitinib is quantified by its half-maximal inhibitory concentration (IC50) against each JAK isoform. A lower IC50 value indicates greater potency. As demonstrated in the tables below, Tofacitinib shows the highest potency for JAK3 and JAK1, with lesser activity against JAK2 and TYK2.[7][8] This preferential inhibition of JAK1 and JAK3 is a cornerstone of its therapeutic effect in autoimmune conditions like rheumatoid arthritis.[9][10]

| Biochemical Assay Data | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference |

| Study 1 | 1.7–3.7 | 1.8–4.1 | 0.75–1.6 | 16-34 | [11] |

| Study 2 | 15 | Not Reported | >430 | Not Reported | [1] |

| Study 3 | Not Reported | Not Reported | 1 | Not Reported | [12] |

| Cellular Assay Data (Whole Blood) | JAK1/3 (IL-15) IC50 (nM) | JAK1/2 (IL-6) IC50 (nM) | JAK2/2 (GM-CSF) IC50 (nM) | Reference |

| Study 1 | 42 ± 12 | Not Reported | 4379 ± 655 | [13] |

Experimental Protocols

The determination of Tofacitinib's JAK selectivity relies on robust in vitro and cellular assays. The following sections detail the generalized methodologies for these key experiments.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of Tofacitinib to inhibit the enzymatic activity of purified JAK isoforms.

Objective: To determine the IC50 value of Tofacitinib for each JAK enzyme.

Materials:

-

Recombinant human JAK1, JAK2, JAK3, and TYK2 kinase domains

-

Peptide substrate (e.g., a poly-Glu-Tyr peptide)

-

Adenosine triphosphate (ATP), [γ-³²P]ATP or fluorescently labeled ATP analog

-

Tofacitinib (serially diluted)

-

Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

96-well or 384-well assay plates

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Kinase Reaction Setup: In each well of the assay plate, combine the kinase reaction buffer, a specific concentration of the recombinant JAK enzyme, and the peptide substrate.

-

Inhibitor Addition: Add varying concentrations of Tofacitinib (typically in a serial dilution) to the wells. Include control wells with no inhibitor (maximum kinase activity) and wells with no enzyme (background).

-

Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (containing a tracer amount of [γ-³²P]ATP or a fluorescent ATP analog) to each well. The final ATP concentration should be close to the Km value for each respective kinase to ensure accurate competitive inhibition measurement.[1]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 45-60 minutes) to allow for substrate phosphorylation.[14]

-

Reaction Termination and Detection: Stop the reaction by adding a stop solution (e.g., EDTA). For radiometric assays, transfer the reaction mixture to a phosphocellulose membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated [γ-³²P]ATP and measure the incorporated radioactivity using a scintillation counter. For fluorescence-based assays, measure the signal using a plate reader.

-

Data Analysis: Calculate the percentage of kinase activity inhibition for each Tofacitinib concentration relative to the control wells. Plot the percent inhibition against the logarithm of the Tofacitinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Phospho-STAT (pSTAT) Assay

This assay measures the inhibitory effect of Tofacitinib on cytokine-induced JAK-STAT signaling in a more physiologically relevant cellular context, often using whole blood.

Objective: To determine the cellular potency (IC50) of Tofacitinib in inhibiting the phosphorylation of specific STAT proteins downstream of JAK activation.

Materials:

-

Freshly collected human whole blood or isolated peripheral blood mononuclear cells (PBMCs)

-

Cytokines to selectively activate different JAK pathways (e.g., IL-2 or IL-15 for JAK1/3, IL-6 for JAK1/2, GM-CSF for JAK2/2)[13]

-

Tofacitinib (serially diluted)

-

Cell lysis/fixation buffer (e.g., PerFix EXPOSE kit)[5]

-

Permeabilization buffer

-

Fluorochrome-conjugated antibodies specific for cell surface markers (e.g., CD4, CD8) and phosphorylated STAT proteins (e.g., anti-pSTAT3, anti-pSTAT5)[5]

-

Flow cytometer

Procedure:

-

Inhibitor Pre-incubation: Aliquot whole blood or PBMCs into tubes or a 96-well plate. Add serial dilutions of Tofacitinib and incubate for a defined period (e.g., 1 hour) at 37°C.[5]

-

Cytokine Stimulation: Add a specific cytokine to each sample to stimulate a particular JAK/STAT pathway and incubate for a short period (e.g., 15 minutes) at 37°C.[5] Include unstimulated and stimulated controls without the inhibitor.

-

Cell Lysis and Fixation: Immediately stop the stimulation by adding a lysis/fixation buffer to lyse red blood cells and fix the leukocytes.

-

Permeabilization and Staining: Permeabilize the cells to allow intracellular staining. Add a cocktail of fluorochrome-conjugated antibodies against cell surface markers and the specific phosphorylated STAT protein of interest. Incubate in the dark at room temperature.[5]

-

Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on specific leukocyte populations (e.g., T cells, monocytes) based on their surface marker expression.

-

Data Analysis: Determine the median fluorescence intensity (MFI) of the pSTAT signal within the gated cell populations for each condition. Calculate the percentage of inhibition of STAT phosphorylation for each Tofacitinib concentration relative to the cytokine-stimulated control. Plot the percent inhibition against the logarithm of the Tofacitinib concentration to determine the cellular IC50 value.

Visualizing the Molecular Landscape

The following diagrams illustrate the key pathways and interactions central to Tofacitinib's mechanism and selectivity.

Caption: The JAK-STAT signaling pathway and the inhibitory action of Tofacitinib.

Caption: Experimental workflow for assessing Tofacitinib's JAK selectivity.

Caption: Tofacitinib's competitive interaction within the JAK ATP-binding pocket.

Structural Basis of Selectivity

The preferential inhibition of JAK1 and JAK3 by Tofacitinib, although not absolute, is attributed to subtle differences in the amino acid composition of the ATP-binding pocket across the JAK family. The pyrrolo[2,3-d]pyrimidine scaffold of Tofacitinib forms critical hydrogen bonds with the hinge region of the kinase domain, mimicking the interaction of the adenine ring of ATP.[3][11] Specifically, interactions with conserved glutamate and leucine residues in the hinge region (E903 and L905 in JAK3; E957 and L959 in JAK1) are crucial for stabilizing the binding of Tofacitinib.[3][11] While the ATP-binding sites are highly conserved, minor variations in the surrounding residues and the overall conformation of the pocket likely contribute to the observed differences in binding affinity and, consequently, the inhibitory potency of Tofacitinib against the different JAK isoforms.

References

- 1. tools.thermofisher.com [tools.thermofisher.com]

- 2. Selectivity of Janus Kinase Inhibitors in Rheumatoid Arthritis and Other Immune-Mediated Inflammatory Diseases: Is Expectation the Root of All Headache? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]

- 10. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Development and evaluation of two whole-blood flow cytometry protocols for monitoring patients treated with JAK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Targeting the JAK/STAT Pathway: A Combined Ligand- and Target-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 14. JAK selectivity and the implications for clinical inhibition of pharmacodynamic cytokine signalling by filgotinib, upadacitinib, tofacitinib and baricitinib - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of CP-690550 (Tofacitinib) in Autoimmune Disease Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-690550, now widely known as tofacitinib, is a potent, orally bioavailable inhibitor of the Janus kinase (JAK) family of enzymes. It has demonstrated significant efficacy in the treatment of various autoimmune diseases, including rheumatoid arthritis. This technical guide provides an in-depth overview of the preclinical studies that have elucidated the mechanism of action and therapeutic potential of CP-690550 in relevant autoimmune models. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel immunomodulatory therapies.

Data Presentation: In Vitro and In Vivo Activity of CP-690550

The preclinical development of CP-690550 involved extensive characterization of its inhibitory activity against JAK enzymes and its efficacy in various cell-based assays and animal models of autoimmune diseases. The following tables summarize the key quantitative data from these studies.

Table 1: In Vitro Inhibitory Activity of CP-690550 against JAK Kinases

| Janus Kinase | IC50 (nM) | Assay Type |

| JAK1 | 112 | Enzyme Assay |

| JAK2 | 20 | Enzyme Assay |

| JAK3 | 1 | Enzyme Assay |

IC50 values represent the concentration of CP-690550 required to inhibit 50% of the kinase activity.[1]

Table 2: Cellular Activity of CP-690550

| Assay | Cell Type | Stimulus | Measured Endpoint | IC50 (nM) |

| T-cell Proliferation | Human T-cell blasts | IL-2 | Proliferation | 11 |

| CD69 Expression | Human NK and CD8+ T cells | IL-15 | CD69 Expression | 48 |

| Mixed Lymphocyte Reaction | Human PBMCs | Allogeneic stimulation | Proliferation | 87 |

| STAT1 Phosphorylation | Human Fibroblast-like Synoviocytes | IL-6 | pSTAT1 | 23 |

| STAT3 Phosphorylation | Human Fibroblast-like Synoviocytes | IL-6 | pSTAT3 | 77 |

| STAT5 Phosphorylation | Human CD4+CD25- T cells | IL-2 | pSTAT5 | 40 |

| STAT5 Phosphorylation | Human CD4+CD25bright Treg cells | IL-2 | pSTAT5 | 104 |

IC50 values represent the concentration of CP-690550 required to inhibit 50% of the cellular response.[1][2][3][4]

Table 3: Efficacy of CP-690550 in Preclinical Models of Autoimmune Disease

| Autoimmune Model | Animal Strain | Dosing Regimen | Key Efficacy Readouts |

| Collagen-Induced Arthritis (CIA) | DBA/1 Mice | 15 mg/kg/day, s.c. osmotic pump | Significant reduction in arthritis score |

| Experimental Autoimmune Encephalomyelitis (EAE) | Wistar Rats | 1, 2, and 4 mg/kg/day, p.o. | Dose-dependent reduction in neurological dysfunction score, inflammatory cell infiltration, and demyelination |

| Autoimmune Lymphoproliferative Syndrome (ALPS) | MRL/lpr Mice | 30 mg/kg/day, s.c. osmotic pump | Reversal of lymphadenopathy, reduction in white blood cell counts and autoantibodies (anti-dsDNA) |

| Experimental Autoimmune Uveitis (EAU) | B10.A Mice | 25 mg/kg/day, p.o. or i.p. | Significant suppression of EAU development, reduction in IFN-γ secretion |

| Experimental Autoimmune Uveitis (EAU) | Wistar Rats | 5 mg/kg, p.o., twice daily | Delayed onset and reduced clinical and histological findings of uveitis |

p.o. = oral administration; i.p. = intraperitoneal administration; s.c. = subcutaneous administration.[5][6][7][8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by CP-690550 and a typical experimental workflow for evaluating its efficacy in a preclinical autoimmune model.

Caption: The JAK-STAT signaling pathway and the inhibitory action of CP-690550.

Caption: Experimental workflow for a collagen-induced arthritis (CIA) study.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections provide comprehensive protocols for key in vivo and in vitro experiments used to evaluate CP-690550.

In Vivo Model: Collagen-Induced Arthritis (CIA) in Mice

This model is widely used to study the pathogenesis of rheumatoid arthritis and to evaluate the efficacy of therapeutic agents.

1. Animals:

-

Male DBA/1 mice, 8-10 weeks old.

2. Reagents:

-

Bovine Type II Collagen (2 mg/mL in 0.05 M acetic acid).

-

Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.

-

Incomplete Freund's Adjuvant (IFA).

-

CP-690550 (formulated for subcutaneous delivery via osmotic pumps).

-

Vehicle control.

3. Induction of Arthritis:

-

Primary Immunization (Day 0): Emulsify the bovine type II collagen solution 1:1 with CFA. Inject 100 µL of the emulsion intradermally at the base of the tail.

-

Booster Immunization (Day 21): Emulsify the bovine type II collagen solution 1:1 with IFA. Inject 100 µL of the emulsion intradermally at a site different from the primary injection.

4. Treatment:

-

On day 16, implant subcutaneous osmotic pumps containing either CP-690550 (to deliver 15 mg/kg/day) or vehicle.

5. Assessment of Arthritis:

-

Beginning on day 21, and every 2-3 days thereafter until day 42, visually score each paw for signs of arthritis based on a scale of 0-4 (0=normal, 1=erythema and mild swelling of one digit, 2=erythema and mild swelling of the ankle or wrist, 3=erythema and moderate swelling of the ankle or wrist, 4=severe swelling and ankylosis). The maximum score per mouse is 16.

6. Endpoint Analysis (Day 42):

-

Collect blood for serum cytokine analysis (e.g., IL-6, TNF-α).

-

Euthanize mice and collect paws for histological analysis of inflammation, pannus formation, and bone erosion.

In Vitro Assay: T-Helper Cell Differentiation

This assay is used to determine the effect of CP-690550 on the differentiation of naïve CD4+ T cells into different T-helper subsets (Th1, Th2, Th17).

1. Cell Isolation:

-

Isolate naïve CD4+ T cells (CD4+CD62L+CD44loCD25-) from the spleens of mice using magnetic-activated cell sorting (MACS).

2. Cell Culture:

-

Plate naïve CD4+ T cells in 96-well plates pre-coated with anti-CD3 (5 µg/mL) and anti-CD28 (2 µg/mL) antibodies.

-

Culture the cells in RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics.

3. T-Helper Cell Differentiation Conditions:

-

Th1 Conditions: Add IL-12 (10 ng/mL) and anti-IL-4 (10 µg/mL).

-

Th2 Conditions: Add IL-4 (20 ng/mL) and anti-IFN-γ (10 µg/mL).

-

Th17 Conditions: Add TGF-β (5 ng/mL), IL-6 (20 ng/mL), IL-23 (20 ng/mL), anti-IFN-γ (10 µg/mL), and anti-IL-4 (10 µg/mL).

-

Add varying concentrations of CP-690550 (e.g., 1-1000 nM) or DMSO (vehicle control) to the respective wells.

4. Analysis (after 3-5 days):

-

Cytokine Production: Restimulate the cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Perform intracellular staining for IFN-γ (Th1), IL-4 (Th2), and IL-17A (Th17) and analyze by flow cytometry.

-

Transcription Factor Expression: Perform intracellular staining for T-bet (Th1), GATA3 (Th2), and RORγt (Th17) and analyze by flow cytometry.

Conclusion

The preclinical data for CP-690550 (tofacitinib) provide a strong rationale for its clinical development and use in autoimmune diseases. Its potent inhibition of JAK1 and JAK3, leading to the suppression of key cytokine signaling pathways, has been demonstrated in a variety of in vitro and in vivo models. The methodologies outlined in this guide are intended to facilitate further research into the mechanisms of JAK inhibition and the development of next-generation immunomodulatory therapies. The consistent efficacy observed across different autoimmune models underscores the central role of the JAK-STAT pathway in immune-mediated pathology.

References

- 1. selleckchem.com [selleckchem.com]

- 2. The JAK inhibitor CP-690,550 (tofacitinib) inhibits TNF-induced chemokine expression in fibroblast-like synoviocytes: autocrine role of type I interferon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Jak inhibitor CP-690,550 preserves the function of CD4CD25FoxP3 regulatory T cells and inhibits effector T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Janus Kinase Inhibitor Tofacitinib Shows Potent Efficacy in a Mouse Model of Autoimmune Lymphoproliferative Syndrome (ALPS) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tofacitinib inhibits the development of experimental autoimmune uveitis and reduces the proportions of Th1 but not of Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic efficacy of tofacitinib in PDSAg-induced chronic experimental autoimmune uveitis in Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Characterization of Tofacitinib's Enzymatic Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tofacitinib (formerly tasocitinib, CP-690,550) is a potent, small-molecule inhibitor of the Janus kinase (JAK) family of enzymes.[1] It represents a significant advancement in the treatment of autoimmune diseases, including rheumatoid arthritis, psoriatic arthritis, and ulcerative colitis, as the first approved drug in its class.[2][3] The therapeutic efficacy of Tofacitinib stems from its ability to modulate the signaling of numerous cytokines involved in immune response and inflammation.[3] Understanding the specific enzymatic activity of Tofacitinib through in vitro characterization is fundamental to elucidating its mechanism of action, potency, and selectivity, which are critical determinants of its clinical profile.

This technical guide provides an in-depth overview of the in vitro enzymatic characterization of Tofacitinib, summarizing key quantitative data, detailing experimental protocols, and visualizing complex biological and experimental workflows.

The JAK-STAT Signaling Pathway

Janus kinases are intracellular, non-receptor tyrosine kinases that play a pivotal role in the signal transduction of a wide array of cytokines, interferons, and hormones. The JAK family comprises four members: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[4] These enzymes are constitutively associated with the intracellular domains of cytokine receptors.[5]

The signaling cascade, known as the JAK-STAT pathway, is initiated when a cytokine binds to its corresponding receptor, leading to the activation of the associated JAKs.[4] The activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Recruited STATs are subsequently phosphorylated by the JAKs, causing them to dimerize and translocate to the nucleus, where they act as transcription factors to regulate the expression of target genes involved in inflammation, immunity, and hematopoiesis.[5][6]

Mechanism of Enzymatic Inhibition

Tofacitinib exerts its pharmacological effect by acting as an ATP-competitive inhibitor at the kinase domain of JAKs.[6] By binding to the ATP-binding site, Tofacitinib blocks the phosphotransferase activity of the enzyme, thereby preventing the phosphorylation and subsequent activation of STAT proteins. This interruption of the signaling cascade effectively suppresses the downstream biological effects of the cytokine stimulus. Although initially designed as a selective JAK3 inhibitor, further in vitro studies have demonstrated that Tofacitinib inhibits JAK1, JAK2, and JAK3 with varying degrees of potency.[1][5]

Quantitative Analysis of Tofacitinib's Enzymatic Potency

The potency of Tofacitinib against each JAK enzyme is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit 50% of the target enzyme's activity. These values are crucial for comparing the drug's activity across different kinases and for understanding its selectivity profile.

Table 1: In Vitro Enzymatic Potency of Tofacitinib against JAK Family Kinases

| Kinase | IC50 (nM) | Reference |

| JAK1 | 1.7 - 3.7 | [7] |

| JAK2 | 1.8 - 4.1 | [7] |

| JAK3 | 0.75 - 1.6 | [7] |

| TYK2 | 16 - 34 | [7] |

Note: IC50 values can vary between studies depending on the specific assay conditions, such as ATP concentration and substrate used.

Selectivity Profile

While Tofacitinib potently inhibits JAK1, JAK2, and JAK3, it shows a degree of selectivity. The binding affinities, derived from both experimental and computational analyses, are ranked in the order of JAK3 > JAK2 ∼ JAK1.[6] It is significantly less potent against TYK2.[7] This functional selectivity for signaling pathways mediated by JAK1 and/or JAK3 heterodimers over those involving JAK2 homodimers is a key characteristic of Tofacitinib's in vitro profile.

Experimental Protocol: In Vitro Kinase Inhibition Assay

A common method to determine the IC50 of Tofacitinib against JAK enzymes is an enzyme-based kinase assay. The following protocol is a representative example based on the ADP-Glo™ Kinase Assay.[7] This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

Objective: To determine the IC50 value of Tofacitinib for a specific Janus kinase (e.g., JAK3).

Materials:

-

Recombinant human JAK3 enzyme (e.g., from Sigma-Aldrich)

-

Tofacitinib (serial dilutions)

-

ATP (Adenosine 5'-triphosphate)

-

Substrate (e.g., poly(Glu, Tyr) 4:1)

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega), containing ADP-Glo™ Reagent and Kinase Detection Reagent

-

96-well or 384-well plates (white, opaque)

-

Luminometer

Methodology:

-

Compound Preparation: Prepare a serial dilution of Tofacitinib in the kinase reaction buffer at various concentrations (e.g., ranging from 0.01 nM to 10 µM). Include a vehicle control (e.g., DMSO) and a no-enzyme control.

-

Kinase Reaction Setup:

-

In each well of the plate, add the Tofacitinib dilution or control.

-

Add the kinase reaction mixture containing the JAK3 enzyme (e.g., 2.5 ng/µL), the substrate (e.g., 2 ng/µL poly(Glu,Tyr)), and ATP (e.g., 5 µM).

-

The final reaction volume is typically 5-10 µL.

-

-

Incubation: Incubate the reaction plate at room temperature for a defined period, typically 60 minutes, to allow the kinase reaction to proceed.

-

ADP Detection (Step 1):

-

Add an equal volume of ADP-Glo™ Reagent to each well. This reagent terminates the kinase reaction by depleting the remaining ATP and contains the enzyme Ultra-Pure ADP-Glo™ Reagent.

-

Incubate at room temperature for 40 minutes.

-

-

Luminescence Generation (Step 2):

-

Add Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which react with the newly synthesized ATP (from the ADP conversion) to produce a luminescent signal.

-

Incubate at room temperature for 30-60 minutes to allow the signal to stabilize.

-

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer. The light output is directly proportional to the amount of ADP produced and thus correlates with kinase activity.

-

Data Analysis:

-

Subtract the background luminescence (no-enzyme control) from all readings.

-

Normalize the data by setting the vehicle control (maximum kinase activity) to 100% and the highest Tofacitinib concentration (or no-enzyme control) to 0% activity.

-

Plot the percent inhibition versus the logarithm of Tofacitinib concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.

-

Conclusion

The in vitro enzymatic characterization of Tofacitinib provides essential data on its potency and selectivity as a JAK inhibitor. Through robust biochemical assays, it has been established that Tofacitinib potently inhibits JAK1, JAK2, and JAK3, with a comparatively lower effect on TYK2. This profile of inhibiting multiple JAK-STAT pathways underlies its broad efficacy in treating various autoimmune and inflammatory conditions. The detailed protocols and quantitative data presented herein serve as a foundational guide for researchers in the continued investigation and development of kinase inhibitors.

References

- 1. abmole.com [abmole.com]

- 2. jmnc.samipubco.com [jmnc.samipubco.com]

- 3. researchgate.net [researchgate.net]

- 4. JAK inhibition using tofacitinib for inflammatory bowel disease treatment: a hub for multiple inflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story | Annals of the Rheumatic Diseases [ard.bmj.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Effect of CP-690550A (Tofacitinib) on STAT Phosphorylation

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

CP-690550A, now widely known as Tofacitinib, is a potent, orally available small molecule inhibitor of the Janus kinase (JAK) family of enzymes. Its development marked a significant advancement in the treatment of autoimmune diseases, including rheumatoid arthritis (RA), psoriatic arthritis, and ulcerative colitis.[1][2] The therapeutic efficacy of Tofacitinib stems from its ability to modulate the immune system by interfering with the JAK-STAT (Signal Transducer and Activator of Transcription) signaling pathway, a critical cascade for numerous pro-inflammatory cytokines.[3] By inhibiting JAKs, Tofacitinib effectively prevents the downstream phosphorylation and activation of STAT proteins, thereby suppressing the transcription of genes involved in immune cell function, proliferation, and inflammation.[1][4] This technical guide provides a detailed overview of Tofacitinib's mechanism of action, a summary of its quantitative effects on STAT phosphorylation, detailed experimental protocols for assessing its activity, and visual diagrams of the core signaling pathway and experimental workflows.

Core Mechanism of Action: Inhibition of the JAK-STAT Pathway

The JAK-STAT pathway is the principal signaling mechanism for a wide array of cytokines and growth factors essential for hematopoiesis and immune function.[1] The pathway is initiated when a cytokine binds to its specific cell surface receptor, leading to the activation of receptor-associated JAKs.[5] These activated JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT proteins.[5] Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation into the nucleus, and binding to specific DNA sequences to regulate gene expression.[1]

Tofacitinib exerts its immunomodulatory effects by acting as a competitive inhibitor at the ATP-binding site of JAKs.[6] It primarily targets JAK1 and JAK3, with lesser activity against JAK2 and TYK2.[1][5] By blocking JAK activity, Tofacitinib prevents the phosphorylation and activation of the STAT family of transcription factors, thus interrupting the signaling of key cytokines such as IL-2, IL-4, IL-6, IL-7, IL-15, and IL-21.[1][6] This disruption ultimately dampens the inflammatory response.[4]

Quantitative Data on STAT Phosphorylation Inhibition

The inhibitory effect of Tofacitinib on STAT phosphorylation has been quantified across various cell types and stimulation conditions. The data highlight its potent, albeit differential, activity depending on the specific JAK-STAT pathway engaged.

| Target | Cell Type / Condition | Stimulus | Key Result | Reference |

| JAK Enzymes | Enzyme-based assay | - | IC50: JAK1 (1.7–3.7 nM), JAK2 (1.8–4.1 nM), JAK3 (0.75–1.6 nM) | [7] |

| pSTAT1, pSTAT3, pSTAT5 | Peripheral Blood Cells (RA Patients) | Various Cytokines | Inhibition ranged from 10% to 73% depending on cell and cytokine. | [8][9] |

| pSTAT1/pSTAT3 | CD4+ T Cells | IFN-β / IL-21 | Dose-dependent, nonselective inhibition with equal IC50 values. | [10] |

| pSTAT3 | Rheumatoid Arthritis Fibroblast-Like Synoviocytes (RA-FLS) | Oncostatin M (OSM) | Pretreatment completely abrogated OSM-induced STAT phosphorylation. | [3] |

| pSTAT5 | Peripheral Blood Mononuclear Cells (PBMCs from ATL/HAM-TSP patients) | Spontaneous (IL-2/IL-15 autocrine loop) | 50 nM Tofacitinib inhibited STAT5 phosphorylation and proliferation. | [11] |

| pSTAT5 | Murine Mixed Lymphocyte Reaction (MLR) | Allogeneic stimulation | IC50 = 91 nM for inhibition of proliferation. | [12] |

| pSTAT1 / pSTAT3 | C28/I2 Human Chondrocytes | rhIL-6 (20ng/mL) | Dose-dependent inhibition of rhIL-6-induced p-STAT1 and p-STAT3. | [13] |

Detailed Experimental Protocols

Assessing the impact of Tofacitinib on STAT phosphorylation typically involves cell-based assays where cells are stimulated with a cytokine in the presence or absence of the inhibitor. The level of phosphorylated STAT is then quantified, commonly by Western Blotting or Flow Cytometry.

Assessment of STAT Phosphorylation by Flow Cytometry

This method is ideal for analyzing specific immune cell subsets within a heterogeneous population, such as peripheral blood mononuclear cells (PBMCs).

Objective: To quantify the inhibition of cytokine-induced STAT phosphorylation in specific leukocyte populations.

Protocol Outline:

-

Cell Isolation: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Inhibitor Pre-incubation: Resuspend cells in culture medium and pre-incubate with varying concentrations of Tofacitinib (e.g., 1 nM to 1000 nM) or a vehicle control (e.g., DMSO) for 30-60 minutes at 37°C.

-

Cytokine Stimulation: Add a specific cytokine (e.g., IL-6 for pSTAT3, IFN-α for pSTAT1, IL-2 for pSTAT5) to the cell suspension and incubate for a short period (typically 15-30 minutes) at 37°C.[8]

-

Fixation: Immediately stop the stimulation by adding a fixation buffer (e.g., 4% paraformaldehyde) to cross-link proteins and preserve the phosphorylation state.

-

Permeabilization: Wash the cells and add a permeabilization buffer (e.g., ice-cold methanol or a detergent-based buffer) to allow antibodies to access intracellular epitopes.

-

Antibody Staining: Stain the cells with a cocktail of fluorescently-conjugated antibodies. This includes:

-

Surface markers to identify cell populations (e.g., CD3, CD4 for T-helper cells; CD14 for monocytes).

-

An antibody specific for the phosphorylated STAT protein of interest (e.g., anti-pSTAT3 Alexa Fluor 647).

-

-

Data Acquisition: Analyze the stained cells using a multi-color flow cytometer.

-

Data Analysis: Gate on the cell population of interest and quantify the median fluorescence intensity (MFI) of the pSTAT signal. Calculate the percentage inhibition relative to the cytokine-stimulated control without the inhibitor.

Assessment of STAT Phosphorylation by Western Blotting

This technique is well-suited for analyzing STAT phosphorylation in cultured cell lines or primary cells, such as fibroblast-like synoviocytes (FLS).[3]

Objective: To detect and quantify the levels of total and phosphorylated STAT proteins in cell lysates.

Protocol Outline:

-

Cell Culture and Plating: Culture cells (e.g., RA-FLS) to 70-80% confluency in appropriate multi-well plates.

-

Serum Starvation: To reduce baseline signaling, starve the cells in a low-serum or serum-free medium for several hours (e.g., 4-24 hours) prior to the experiment.

-

Inhibitor Pre-treatment: Add fresh medium containing various concentrations of Tofacitinib or a vehicle control and incubate for 1-2 hours.

-

Cytokine Stimulation: Add the stimulating cytokine (e.g., Oncostatin M) to the wells and incubate for the desired time (e.g., 15-60 minutes).[3]

-

Cell Lysis: Aspirate the medium and immediately add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane with a blocking agent (e.g., 5% BSA or non-fat milk) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the phosphorylated STAT protein (e.g., anti-pSTAT3).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Stripping and Re-probing: To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total STAT protein or a housekeeping protein (e.g., β-actin or GAPDH).

-

Densitometry: Quantify the band intensities using imaging software. The level of pSTAT is typically expressed as a ratio relative to the total STAT protein.

Conclusion

This compound (Tofacitinib) is a well-characterized inhibitor of the JAK-STAT signaling pathway. Its mechanism of action, centered on the potent inhibition of JAK1 and JAK3, leads to a direct and quantifiable reduction in the phosphorylation of multiple STAT proteins. This blockade of cytokine signaling is the foundation of its therapeutic success in a range of inflammatory and autoimmune disorders. The experimental protocols detailed herein provide robust and reproducible methods for researchers to further investigate the nuanced effects of Tofacitinib and other emerging JAK inhibitors on cellular signaling cascades.

References

- 1. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]

- 2. CP-690550, a JAK3 inhibitor as an immunosuppressant for the treatment of rheumatoid arthritis, transplant rejection, psoriasis and other immune-mediated disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CP690,550 inhibits oncostatin M-induced JAK/STAT signaling pathway in rheumatoid synoviocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. researchgate.net [researchgate.net]

- 6. pharmacyfreak.com [pharmacyfreak.com]

- 7. Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response [frontiersin.org]

- 9. Tofacitinib Suppresses Several JAK-STAT Pathways in Rheumatoid Arthritis In Vivo and Baseline Signaling Profile Associates With Treatment Response - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. augusta.elsevierpure.com [augusta.elsevierpure.com]

- 12. The novel JAK-3 inhibitor CP-690550 is a potent immunosuppressive agent in various murine models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

The Discovery and Development of Pyrrolopyrimidine-Based JAK Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, plays a pivotal role in cytokine signaling pathways that are crucial for immune responses and hematopoiesis. Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) signaling cascade is implicated in the pathogenesis of various autoimmune diseases, inflammatory disorders, and myeloproliferative neoplasms. This has spurred the development of small molecule JAK inhibitors (jakinibs) as targeted therapies. Among the most successful scaffolds for JAK inhibition is the pyrrolo[2,3-d]pyrimidine core, which serves as the foundational structure for several approved and clinical-stage drugs. This technical guide provides an in-depth overview of the discovery, structure-activity relationships (SAR), and preclinical and clinical development of pyrrolopyrimidine-based JAK inhibitors.

The JAK-STAT Signaling Pathway

The JAK-STAT pathway is a primary route for signal transduction from cytokine and growth factor receptors on the cell surface to the nucleus, culminating in the regulation of gene expression. The process is initiated when a cytokine binds to its specific receptor, leading to the dimerization or oligomerization of receptor subunits. This brings the receptor-associated JAKs into close proximity, allowing for their trans-phosphorylation and activation. The activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the receptor, creating docking sites for STAT proteins. Recruited STATs are subsequently phosphorylated by the JAKs, leading to their dimerization, translocation to the nucleus, and binding to specific DNA sequences to modulate gene transcription.[1][2]

Pyrrolopyrimidine-Based JAK Inhibitors: A Privileged Scaffold

The 7H-pyrrolo[2,3-d]pyrimidine core has emerged as a "privileged scaffold" in the design of kinase inhibitors, particularly for the JAK family. This heterocyclic system effectively mimics the adenine ring of ATP, enabling it to bind to the hinge region of the kinase's ATP-binding pocket through hydrogen bonding interactions.[3] Modifications at various positions of the pyrrolopyrimidine ring system have allowed for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Tofacitinib (CP-690,550): A First-in-Class Pan-JAK Inhibitor

Tofacitinib, developed by Pfizer, was the first oral JAK inhibitor to receive FDA approval for the treatment of rheumatoid arthritis (RA).[4][5] It exhibits potent inhibitory activity against JAK1, JAK2, and JAK3.[6]

Structure-Activity Relationship (SAR) of Tofacitinib Analogs:

Early SAR studies focused on modifications of the piperidine side chain and the pyrrolopyrimidine core. The introduction of a cyano group on the acyl moiety of the piperidine ring was found to be crucial for potency.[3] The stereochemistry of the substituted piperidine ring also significantly impacts activity.[2]

Clinical Development:

Phase III clinical trials, such as the ORAL Solo, ORAL Standard, ORAL Step, and ORAL Scan studies, demonstrated the efficacy of tofacitinib in patients with moderate to severe RA, both as a monotherapy and in combination with methotrexate.[7] These trials showed significant improvements in ACR20 response rates, reduction in structural damage progression, and improved physical function.[7]

Fedratinib (TG101348): A Selective JAK2 Inhibitor

Fedratinib is a pyrrolopyrimidine-based inhibitor with greater selectivity for JAK2 over other JAK family members.[8][9] It was initially developed for the treatment of myeloproliferative neoplasms, particularly myelofibrosis, a condition often associated with a V617F mutation in JAK2.[10][11]

Preclinical and Clinical Data:

Preclinical studies demonstrated that fedratinib effectively reduced splenomegaly and improved survival in mouse models of myeloproliferative disease.[8] Clinical trials confirmed its efficacy in reducing spleen size and symptom burden in patients with myelofibrosis.[11]

Upadacitinib (ABT-494): A Selective JAK1 Inhibitor

Upadacitinib is a second-generation JAK inhibitor engineered for greater selectivity for JAK1 over JAK2, JAK3, and TYK2.[12][13][14] This enhanced selectivity was pursued to potentially improve the safety profile by minimizing off-target effects associated with the inhibition of other JAK isoforms.[13]

Discovery and Preclinical Profile:

The discovery of upadacitinib involved structure-based design to optimize interactions within the JAK1 ATP-binding site.[13] Preclinical studies in a rat adjuvant-induced arthritis model showed that upadacitinib was efficacious in reducing disease severity.[13]

Clinical Efficacy:

Phase 3 clinical trials, such as the SELECT program, have demonstrated the efficacy of upadacitinib in treating rheumatoid arthritis.[15]

Quantitative Data Summary

The following tables summarize the in vitro potency and pharmacokinetic parameters of key pyrrolopyrimidine-based JAK inhibitors.

Table 1: In Vitro Potency of Pyrrolopyrimidine-Based JAK Inhibitors

| Compound | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | TYK2 IC50 (nM) | Reference(s) |

| Tofacitinib | 3.2 | 4.1 | 1.6 | - | [6] |

| Fedratinib | 105 | 3 | 537 | - | [9] |

| Upadacitinib | 43 | 120 | 2300 | 4700 | [16] |

| Compound 11e* | >90% inhibition | >90% inhibition | - | - | [17] |

| Compound 23a** | 72 | >864 | >864 | - |

*Compound 11e is a preclinical candidate.[17] **Compound 23a is a preclinical candidate with selectivity for JAK1.

Table 2: Pharmacokinetic Parameters of Pyrrolopyrimidine-Based JAK Inhibitors in Humans

| Compound | Tmax (h) | T1/2 (h) | Oral Bioavailability (%) | Reference(s) |

| Tofacitinib | 0.5 - 1.0 | ~3 | 74 | [18] |

| Fedratinib | 1.75 - 3.0 | 41 (terminal: 114) | Not reported | [19] |

| Upadacitinib | Not reported | Not reported | Not reported |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of pyrrolopyrimidine-based JAK inhibitors.

In Vitro JAK Kinase Inhibition Assay

This protocol describes a general method for determining the in vitro potency of a compound against a specific JAK isoform using an ADP-Glo™ Kinase Assay.

Materials:

-

Recombinant human JAK1, JAK2, or JAK3 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Substrate (e.g., Poly(Glu,Tyr) 4:1)

-

ATP

-

Test compound serially diluted in DMSO

-

ADP-Glo™ Kinase Assay kit (Promega)

-

384-well white plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

To the wells of a 384-well plate, add 1 µL of the test compound dilution or DMSO (for control).

-

Add 2 µL of a solution containing the JAK enzyme in kinase buffer.

-

Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in kinase buffer.

-

Incubate the plate at room temperature for 60 minutes.

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate the plate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and, through a coupled luciferase/luciferin reaction, generates a luminescent signal proportional to the amount of ADP formed.

-

Incubate the plate at room temperature for 30 minutes.

-

Read the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[20][21]

Cellular Phospho-STAT Western Blot Assay

This protocol describes a method to assess the ability of a JAK inhibitor to block cytokine-induced STAT phosphorylation in a cellular context.

Materials:

-

Cell line responsive to a specific cytokine (e.g., human fibroblast-like synoviocytes for IL-6)

-

Cell culture medium and supplements

-

Cytokine (e.g., recombinant human IL-6)

-

Test compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total STAT3, and a loading control (e.g., anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibody

-

ECL Western Blotting Substrate

-

SDS-PAGE gels and Western blotting equipment

Procedure:

-

Cell Culture and Treatment:

-

Plate cells and grow to 80-90% confluency.

-

Serum-starve the cells for 4-6 hours.

-

Pre-treat the cells with various concentrations of the test compound or DMSO (vehicle control) for 1-2 hours.

-

-

Cytokine Stimulation:

-

Stimulate the cells with the appropriate cytokine (e.g., 20 ng/mL IL-6) for 15-30 minutes to induce STAT phosphorylation. Include a non-stimulated control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

Western Blotting:

-

Normalize protein amounts and prepare samples for SDS-PAGE.

-

Separate proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Analysis:

In Vivo Efficacy Model: Collagen-Induced Arthritis (CIA) in Mice

This protocol provides a general outline for evaluating the efficacy of a JAK inhibitor in a mouse model of rheumatoid arthritis.

Animals:

-

DBA/1J mice (or other susceptible strains)

Materials:

-

Bovine or chicken type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

Test compound formulated for oral administration

-

Vehicle control

Procedure:

-

Induction of Arthritis:

-

On day 0, immunize mice intradermally at the base of the tail with an emulsion of type II collagen in CFA.

-

On day 21, administer a booster immunization with an emulsion of type II collagen in IFA.

-

-

Monitoring and Treatment:

-

Begin monitoring the mice for signs of arthritis (paw swelling, redness) around day 24.

-

Once arthritis is established, randomize the animals into treatment and control groups.

-

Administer the test compound or vehicle daily by oral gavage.

-

-

Efficacy Assessment:

-

Record clinical scores of arthritis severity regularly.

-

Measure paw thickness using calipers.

-

At the end of the study, collect tissues (paws, serum) for histopathological analysis and biomarker measurements (e.g., cytokine levels).

-

Conclusion

The pyrrolopyrimidine scaffold has proven to be a highly versatile and successful starting point for the development of potent and selective JAK inhibitors. The journey from the discovery of the first-in-class pan-JAK inhibitor, tofacitinib, to the development of more selective second-generation inhibitors like upadacitinib, highlights the power of medicinal chemistry and structure-based drug design. This technical guide has provided an overview of the key aspects of the discovery and development of this important class of therapeutic agents, including their mechanism of action, structure-activity relationships, and the experimental methodologies used for their evaluation. Continued research in this area holds the promise of delivering even more refined and effective treatments for a range of immune-mediated diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. Tofacitinib | C16H20N6O | CID 9926791 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The preclinical discovery and development of upadacitinib for the treatment of Crohn's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. jmnc.samipubco.com [jmnc.samipubco.com]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Clinical efficacy of launched JAK inhibitors in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. research.unl.pt [research.unl.pt]

- 8. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. apexbt.com [apexbt.com]

- 12. In vitro and in vivo characterization of the JAK1 selectivity of upadacitinib (ABT-494) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. news.abbvie.com [news.abbvie.com]

- 15. benchchem.com [benchchem.com]

- 16. In vitro and in vivo analysis of a JAK inhibitor in rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pSTAT3: a target biomarker to study the pharmacology of the anti-IL-21R antibody ATR-107 in human whole blood - PMC [pmc.ncbi.nlm.nih.gov]

- 18. go.drugbank.com [go.drugbank.com]

- 19. A direct enzyme-linked immunosorbent assay (ELISA) for the quantitative evaluation of Janus Kinase 3 (JAK3) inhibitors - Analytical Methods (RSC Publishing) DOI:10.1039/C4AY01589D [pubs.rsc.org]

- 20. mdpi.com [mdpi.com]

- 21. Fedratinib | C27H36N6O3S | CID 16722836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Structural Analysis of CP-690550 (Tofacitinib) Bound to JAK3: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural and biochemical interactions between the Janus kinase 3 (JAK3) and the inhibitor CP-690550, commercially known as Tofacitinib. This document delves into the quantitative binding data, detailed experimental methodologies, and the critical signaling pathways involved, offering valuable insights for professionals in drug discovery and development.

Introduction to JAK3 and Tofacitinib

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a pivotal role in cytokine-mediated signaling. The JAK family consists of four members: JAK1, JAK2, JAK3, and TYK2. These kinases are essential transducers of signals from cytokine receptors on the cell surface to the nucleus, primarily through the JAK/STAT signaling pathway, thereby regulating cellular processes such as proliferation, differentiation, and immune responses.[1][2]